3-Amino-6-chloropyridine-2(1H)-thione
Overview
Description
3-Amino-6-chloropyridine-2(1H)-thione: is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Scientific Research Applications
Chemistry: 3-Amino-6-chloropyridine-2(1H)-thione is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating infections and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloropyridine-2(1H)-thione typically involves the reaction of 3-Amino-6-chloropyridine with sulfur-containing reagents. One common method is the reaction of 3-Amino-6-chloropyridine with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the desired thione compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-6-chloropyridine-2(1H)-thione can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of this compound can lead to the formation of corresponding thiols.
Substitution: The amino and chloro groups on the pyridine ring can participate in various substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloropyridine-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
- 3-Amino-6-chloropyridine-2-carboxylic acid
- 3-Amino-6-chloropyridine-2-carbonitrile
- 3-Amino-6-chloropyridine-2-carboxamide
Comparison: Compared to its analogs, 3-Amino-6-chloropyridine-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. The thione group can participate in unique chemical reactions, such as forming metal complexes, which are not possible with the carboxylic acid, carbonitrile, or carboxamide analogs.
Properties
IUPAC Name |
3-amino-6-chloro-1H-pyridine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-4-2-1-3(7)5(9)8-4/h1-2H,7H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCGLTFMKPYVNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC(=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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